molecular formula C7H8O3 B3333489 (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one CAS No. 99892-53-2

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one

Cat. No.: B3333489
CAS No.: 99892-53-2
M. Wt: 140.14 g/mol
InChI Key: DNNGFJFYJPAONS-UHFFFAOYSA-N
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Description

(1R,2R,4S,5S)-3,9-dioxatricyclo[33102,4]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one typically involves a series of intricate organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for its ability to interact with specific molecular targets.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Organochlorine compounds
  • Sulfated polysaccharides

Uniqueness

Compared to similar compounds, (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one stands out due to its unique tricyclic structure and versatile reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-3-1-4-6-7(10-6)5(2-3)9-4/h4-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGFJFYJPAONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(O3)C(O2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Reactant of Route 2
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(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Reactant of Route 3
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(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Reactant of Route 4
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Reactant of Route 5
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one
Reactant of Route 6
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one

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